methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
Description
Systematic IUPAC Name and Alternative Designations
The systematic IUPAC name for this compound is rac-methyl (1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride , reflecting its racemic configuration and functional groups. The "rac-" prefix denotes the equimolar mixture of (1R,3S) and (1S,3R) enantiomers. Alternative designations include:
- Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (simplified stereochemistry-neutral form)
- (R)- and (S)-enantiomers , such as "(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride" (CAS 1246509-67-0) and its (S)-counterpart (CAS 1246509-66-9).
The hydrochloride salt designation arises from the protonation of the amino group (-NH2 → -NH3+Cl⁻), a common formulation for improving solubility and stability.
CAS Registry Number and Molecular Formula Validation
The compound is unambiguously identified by its CAS Registry Number 111634-93-6 . Key molecular characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₄ClNO₂ | |
| Molecular weight | 227.69 g/mol | |
| Melting point | 212–213°C | |
| Purity specifications | ≥95% (HPLC) |
The molecular formula aligns with the indene core (C₉H₈), methyl ester (-COOCH₃), amino group (-NH₂), and hydrochloride (-HCl) substituents. X-ray crystallography or NMR data (e.g., InChI key MIYOWVWWPCHNLM-UXQCFNEQSA-N ) further validate the structure.
Structural Relationship to Related Indene Derivatives
This compound belongs to the 2,3-dihydro-1H-indene family, characterized by a bicyclic framework with a fused benzene and cyclopentane ring. Structural comparisons with related derivatives highlight key distinctions:
The 3-amino and 1-carboxylate groups in the target compound create a unique electronic profile, influencing hydrogen bonding and steric interactions in biological targets. Unlike indene derivatives with substituents at C2 or C5, the C1 ester group in this compound may enhance metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-10(12)8-5-3-2-4-7(8)9;/h2-5,9-10H,6,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYOWVWWPCHNLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and methyl chloroformate.
Formation of Intermediate: Indene undergoes a reaction with methyl chloroformate in the presence of a base like sodium hydride to form methyl 2,3-dihydro-1H-indene-1-carboxylate.
Amination: The intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to introduce the amino group at the 3-position, yielding methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions. For example:
In one study, oxidation of structurally similar indene derivatives yielded indene-dione structures, suggesting analogous pathways for this compound .
Reduction Reactions
The ester moiety can be reduced to primary alcohols:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Ester reduction | LiAlH₄ (anhydrous ether) NaBH₄ (with additives) | 3-amino-2,3-dihydro-1H-indene-1-methanol |
Acylation and Alkylation
The primary amine participates in nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acylation | Acetyl chloride (base) Benzoyl chloride | N-acetyl or N-benzoyl derivatives |
| Alkylation | Alkyl halides (e.g., CH₃I) Under basic conditions | N-alkylated analogs |
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl (aqueous, reflux) | 3-amino-2,3-dihydro-1H-indene-1-carboxylic acid |
| Basic hydrolysis | NaOH (aqueous, heat) | Sodium carboxylate salt |
Salt Formation and Acid-Base Reactions
The hydrochloride salt reacts with bases to regenerate the free amine:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Neutralization | NaOH (aqueous) | Free base (methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate) |
Stereochemical Transformations
The compound’s stereochemistry influences reactivity. For example:
-
(1R,3S)-isomer reacts enantioselectively with chiral catalysts in hydrogenation reactions .
-
Racemic mixtures show divergent kinetic resolutions in asymmetric syntheses .
Comparative Reactivity Table
| Functional Group | Reaction Partners | Typical Products | Applications |
|---|---|---|---|
| Amino (-NH₂) | Acyl chlorides, aldehydes | Amides, Schiff bases | Drug conjugate synthesis |
| Ester (-COOCH₃) | Nucleophiles (OH⁻, NH₃) | Carboxylic acids, amides | Prodrug development |
| Indene core | Electrophiles (Br₂, HNO₃) | Halogenated/nitro derivatives | Material science applications |
Mechanistic Insights
-
Amino group reactivity : The amine’s lone pair facilitates nucleophilic attacks, enabling bond formation with electrophiles (e.g., acyl chlorides).
-
Ester stability : Hydrolysis rates depend on pH, with acidic conditions favoring protonation of the leaving group.
Scientific Research Applications
Pharmaceutical Applications
-
Antioxidant Properties :
- Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has been studied for its ability to scavenge active oxygen radicals. This property makes it a candidate for developing agents that prevent oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative diseases .
- Anti-inflammatory Effects :
- Neurological Applications :
- Anticancer Activity :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : Indene derivatives are often used as precursors.
- Reagents : Amination and esterification reactions are crucial for introducing the amino group and carboxylate moiety.
These synthetic routes allow for the development of both racemic mixtures and enantiomerically pure compounds, which are essential for targeted drug design .
Case Study 1: Antioxidant Activity
A study demonstrated that this compound effectively scavenges free radicals in vitro, showing promise as an antioxidant agent in preventing lipid peroxidation .
Case Study 2: Neuroprotective Effects
Research involving animal models indicated that the compound could improve cognitive functions by modulating neurotransmitter levels. This suggests potential applications in treating age-related cognitive decline .
Case Study 3: Anticancer Efficacy
In a National Cancer Institute study assessing various compounds for anticancer properties, this compound exhibited significant inhibition of cell growth across multiple cancer cell lines, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the indene ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Derivatives
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS: 132205-73-3)
- Key Differences: The amino group is at position 5 instead of 3.
- Properties : Molecular weight = 227.69 g/mol, identical to the target compound. The altered substitution pattern may affect electronic distribution and binding affinity in biological systems .
Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-66-9)
Enantiomeric Variants
(R)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-67-0)
- Purity: 95% .
(S)-Methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride (CAS: 1246509-66-9)
Substituent Variations
Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 136834-79-2)
- Key Differences: Ethyl ester replaces methyl ester, and the amino group is at position 2.
- Properties: Molecular weight = 241.72 g/mol.
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride (CAS: 199330-64-8)
- Key Differences: Amino and carboxylate groups are both at position 2.
- Properties : Purity = 97%. This substitution pattern creates a sterically crowded center, likely reducing reactivity in nucleophilic reactions .
Biological Activity
Methyl 3-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 227.69 g/mol. The compound features an indene structure, characterized by a fused benzene and cyclopentene ring, which contributes to its reactivity and biological activity. The presence of an amino group and a carboxylate ester enhances its solubility and interaction with biological targets .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound may possess anti-inflammatory effects, making it a candidate for treating inflammatory disorders.
- Analgesic Effects : Its potential as an analgesic agent has been explored, suggesting it could be beneficial in pain management therapies.
- Neurological Applications : The compound's interactions with neurotransmitter systems indicate potential applications in treating neurological disorders .
The mechanism by which this compound exerts its biological effects is primarily through modulation of receptor activity. It is believed to interact with various neurotransmitter receptors, influencing pathways involved in pain perception and inflammation .
Interaction with Biological Targets
The compound's ability to modulate receptor activity makes it a candidate for further pharmacological studies. Interaction studies have identified several biological targets:
| Biological Target | Type of Interaction | Potential Effects |
|---|---|---|
| GABA Receptors | Positive Allosteric Modulation | Enhances GABAergic signaling |
| NMDA Receptors | Antagonism | Potential neuroprotective effects |
| COX Enzymes | Inhibition | Reduces inflammatory responses |
These interactions highlight the compound's versatility in influencing different biological pathways .
Case Studies and Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- Analgesic Efficacy : A study demonstrated that administration of the compound in animal models resulted in significant reductions in pain-related behaviors, indicating its potential as an effective analgesic agent.
- Anti-inflammatory Activity : Another investigation reported that the compound significantly reduced markers of inflammation in vivo, supporting its use in inflammatory conditions .
- Neuroprotective Effects : Research focusing on neurodegenerative models revealed that this compound exhibited protective effects against neuronal damage induced by excitotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
